5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

説明

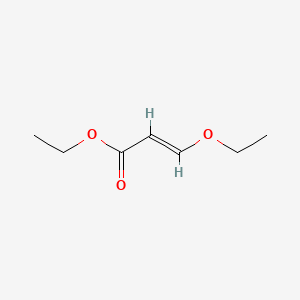

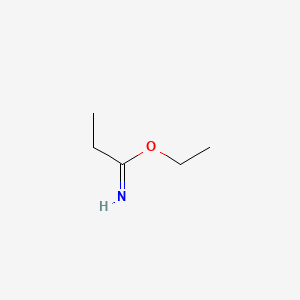

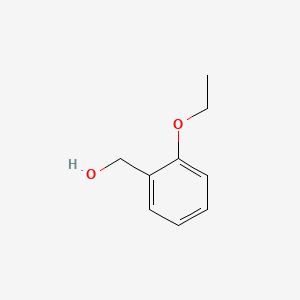

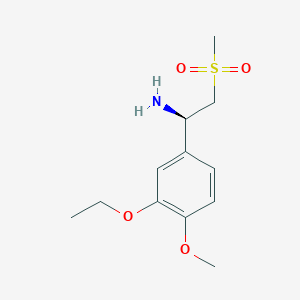

The compound 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation methods or cyclization reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is synthesized through selective cyclocondensation with 1,3-dicarbonyl compounds . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was obtained by treating the precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility in synthesizing pyrazole derivatives by modifying the substituents on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and single-crystal X-ray diffraction studies . For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group . The molecular geometry and electronic structure-property relationships can be further explored using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions, as seen with ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates used in Sonogashira-type reactions . Acetylation reactions are also common, as demonstrated by the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . These reactions allow for the introduction of different functional groups, expanding the chemical diversity of pyrazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Intermolecular hydrogen bonds, such as C-H···O and O-H···S, and π···π stacking interactions are crucial for the stability of the crystal structure . The small energy gap between the frontier molecular orbitals indicates potential nonlinear optical activity . The solubility, melting points, and stability of these compounds can be assessed through spectroscopic evaluations and thermogravimetric analysis .

科学的研究の応用

Synthesis and Chemical Properties

5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in Sonogashira-type cross-coupling reactions with various alkynes to yield 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These synthons are further cyclized to form condensed pyrazoles, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic frameworks (Arbačiauskienė et al., 2011). Another study demonstrated the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from condensation of pyrazole-5-amine derivatives, highlighting the compound's role in creating new N-fused heterocycle products (Ghaedi et al., 2015).

Material Science Applications

In material science, pyrazole derivatives have been used to construct d10 metal coordination polymers with potential applications in luminescence and as functional materials. A study synthesized isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the structural diversity and potential utility of pyrazole-based ligands in assembling coordination polymers (Cheng et al., 2017).

Biological Activity

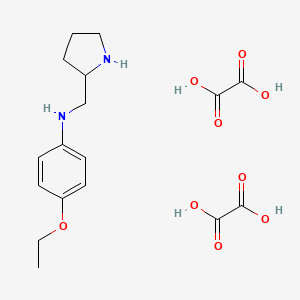

Pyrazole carboxylic acid derivatives have been explored for their biological activities, including antiglaucoma properties. A study synthesized pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, showing inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for glaucoma treatment (Kasımoğulları et al., 2010). Another area of interest is the synthesis of pyrazole-4-carboxylic acid ethyl esters, with studies showing their potential as analgesic and anti-inflammatory agents, suggesting a route for the development of new therapeutic drugs (Gokulan et al., 2012).

作用機序

Target of Action

Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The nitro group in the 4-position and the carboxylic acid group in the 3-position may play crucial roles in these interactions.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical pathways depending on their specific structural features .

Pharmacokinetics

The compound’s water solubility, estimated to be 1421e+004 mg/L , suggests that it could be well-absorbed in the body. The compound’s half-life in various environmental compartments ranges from days to years, indicating potential stability in the body .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. For instance, its stability in various environmental compartments, such as air, water, soil, and sediment, can affect its bioavailability and efficacy . Furthermore, pH can influence the compound’s solubility and therefore its absorption and distribution in the body .

特性

IUPAC Name |

5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-3-5(9(12)13)4(6(10)11)8-7-3/h2H2,1H3,(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYWTLMYXXTHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464696 | |

| Record name | 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215298-72-9, 1163120-48-6 | |

| Record name | 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215298-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。